molecular formula C20H22N2O5 B11473641 N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide

N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide

Cat. No.: B11473641
M. Wt: 370.4 g/mol
InChI Key: JXNGQCKXJJXZBK-SRZZPIQSSA-N
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Description

N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzodioxole ring substituted with methoxy and propyl groups, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide typically involves the condensation of 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde with benzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide varies depending on its application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its antimicrobial or anticancer effects.

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a compound of significant interest.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H22N2O5/c1-4-8-14-15(11-21-22-20(23)13-9-6-5-7-10-13)17(25-3)19-18(16(14)24-2)26-12-27-19/h5-7,9-11H,4,8,12H2,1-3H3,(H,22,23)/b21-11+

InChI Key

JXNGQCKXJJXZBK-SRZZPIQSSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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